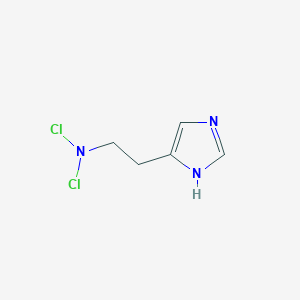
Histamine dichloramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histamine dichloramine, also known as this compound, is a useful research compound. Its molecular formula is C5H7Cl2N3 and its molecular weight is 180.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Allergic Reactions
Histamine dichloramine has been studied for its involvement in allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Research indicates that histamine plays a central role in the pathogenesis of these conditions through various mechanisms:
- Mast Cell Activation : Histamine release from mast cells is a key event in allergic responses. Studies show that this compound can modulate mast cell activity, influencing the release of pro-inflammatory mediators .
- Receptor Interaction : The compound interacts with histamine receptors to enhance or inhibit immune responses. For instance, H4 receptor antagonists have shown promise in reducing eosinophil migration and mast cell recruitment in allergic models .
Therapeutic Potential
The therapeutic implications of this compound are significant:
- Antihistamines Development : Antihistamines targeting specific histamine receptors (especially H1 and H4) have been developed to treat allergic conditions. Research suggests that using this compound can help identify new drug targets and improve existing therapies .
- Inflammation Modulation : this compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. Its effects on T cell differentiation and dendritic cell activation highlight its potential for broader immunotherapeutic applications .
Table 1: Summary of this compound Effects on Immune Responses
| Study | Model | Findings | Implications |
|---|---|---|---|
| Bryce et al. (2018) | Mouse model of asthma | This compound reduced Th2 cytokine release | Potential for asthma therapy |
| Abdel-Rahman et al. (1983) | Rat liver model | Inhibition of liver enzymes by chloramines | Implications for liver function studies |
| Minami et al. (1993) | In vitro enzyme studies | Monochloramines inhibited specific liver enzymes | Insights into metabolic pathways |
Case Study 1: Allergic Asthma Treatment
A study involving H4 receptor antagonists demonstrated that treatment with this compound significantly reduced airway hyperresponsiveness in mouse models of asthma. The results indicated a reduction in eosinophil infiltration and Th2 cytokine levels, suggesting a therapeutic role for this compound in managing asthma symptoms .
Case Study 2: Inflammation in Autoimmunity
In autoimmune disease models, this compound was shown to modulate immune responses by affecting T cell activation and differentiation. This modulation could potentially lead to new strategies for treating autoimmune conditions by targeting the histaminergic system .
特性
CAS番号 |
109241-52-3 |
|---|---|
分子式 |
C5H7Cl2N3 |
分子量 |
180.03 g/mol |
IUPAC名 |
N,N-dichloro-2-(1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7Cl2N3/c6-10(7)2-1-5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9) |
InChIキー |
FPUBZCQSPWVHEM-UHFFFAOYSA-N |
SMILES |
C1=C(NC=N1)CCN(Cl)Cl |
正規SMILES |
C1=C(NC=N1)CCN(Cl)Cl |
同義語 |
HisNCl2 histamine dichloramine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















